Here's what we can find:
Information on this compound is scarce in scientific databases. Resources like PubChem [] provide basic details like structure and formula, but no mention of research applications.
We can explore if similar molecules have documented research purposes. Compounds with a pyrimidine-2,4,6(1H,3H,5H)-trione core (often called barbituric acid derivatives) have various applications, including as hypnotics and anticonvulsants []. However, the presence of the furan and nitrophenyl moieties in 5-((5-(3-nitrophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione might significantly alter its properties and potential uses.
The lack of current information doesn't preclude future exploration of this compound. Based on its structure, researchers could investigate its potential for:
Many drugs contain nitro and furan groups, suggesting potential for 5-((5-(3-nitrophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione to have interesting biological properties. In vitro and in vivo studies would be needed to assess this.
The combination of aromatic rings and a central heterocyclic core can be found in various functional materials. Research could explore if 5-((5-(3-nitrophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione exhibits useful properties for applications like organic electronics or catalysis.
5-((5-(3-nitrophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex heterocyclic compound characterized by its unique structural features, which include a pyrimidine core and a furan moiety substituted with a nitrophenyl group. The molecular formula of this compound is C15H9N3O6, and it has a molecular weight of approximately 315.25 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to the presence of the pyrimidine moiety, which is a common structural feature in various pharmaceuticals and biologically active compounds .
The chemical reactivity of 5-((5-(3-nitrophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione can be explored through various synthetic pathways. A significant reaction involves the 1,3-dipolar cycloaddition, where the compound can react with nitrilimines to form spiroheterocycles. This reaction showcases complete regioselectivity and yields the desired product as the exclusive outcome. Additionally, further investigations into electrophilic aromatic substitution on the nitrophenyl ring or nucleophilic additions to the carbonyl groups in the pyrimidinetrione ring could lead to new derivatives with enhanced properties.
Research indicates that compounds similar to 5-((5-(3-nitrophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione exhibit significant biological activities. Notably, they have been evaluated for their anticancer properties, demonstrating the ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of this compound have shown promising GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range against human cancer cell lines. Furthermore, related compounds have been investigated for their antimicrobial properties against various microorganisms .
The synthesis of 5-((5-(3-nitrophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves several steps:
Specific methodologies such as mixing furan derivatives with dimethylbarbituric acid have been reported to yield this compound effectively.
The primary application of 5-((5-(3-nitrophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its use as a building block for synthesizing spiroheterocyclic compounds. These spiroheterocycles hold promise in medicinal chemistry due to their unique structural features and potential for diverse functionality. Additionally, they may be utilized in materials science and as precursors for developing novel therapeutic agents.
Interaction studies involving this compound focus on its binding affinity and efficacy against specific biological targets. These studies typically involve assessing how modifications to this compound can enhance or alter its biological activity. Investigations into its interactions with proteins or enzymes relevant to disease mechanisms are crucial for understanding its therapeutic potential .
Several compounds share structural similarities with 5-((5-(3-nitrophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(4-nitrophenyl)furan-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Contains a nitrophenyl group | Antimicrobial activity | Enhanced solubility properties |
| 5-(indolin-3-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Indole substitution | Anticancer activity | Potential for varied bioactivity due to indole moiety |
| 5-(thiophen-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Thiophene ring inclusion | Antiviral properties | Variability in electronic properties |
These compounds highlight variations in substituents that can significantly influence biological activity and application potential. The unique combination of furan and pyrimidine structures in 5-((5-(3-nitrophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione sets it apart from others by potentially offering distinct pharmacological benefits .